molecular formula C8H6F4O2 B1306009 3-(1,1,2,2-Tetrafluoroethoxy)phenol CAS No. 53997-99-2

3-(1,1,2,2-Tetrafluoroethoxy)phenol

Cat. No.: B1306009
CAS No.: 53997-99-2
M. Wt: 210.13 g/mol
InChI Key: DEXGNBYVIMYKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1,2,2-Tetrafluoroethoxy)phenol is an organic compound with the molecular formula C8H6F4O2 It is characterized by the presence of a phenol group substituted with a tetrafluoroethoxy group at the third position

Biochemical Analysis

Biochemical Properties

3-(1,1,2,2-Tetrafluoroethoxy)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial for understanding its biochemical properties. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating these enzymes depending on the context . These interactions can lead to changes in the activity of the enzymes, affecting the overall biochemical pathways in which they are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the expression of genes involved in inflammatory responses . This modulation can lead to changes in cellular metabolism, affecting the overall health and function of the cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . These events can lead to the activation or inhibition of various enzymes, ultimately affecting cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound remains stable under ambient temperature conditions . Over extended periods, it may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have also indicated that prolonged exposure to this compound can result in cumulative effects on cellular health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as reducing oxidative stress . At higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity in animal models . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . These interactions can influence metabolic flux and the levels of metabolites in the cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, affecting its localization and activity.

Subcellular Localization

The subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization helps in elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)phenol typically involves the reaction of phenol with 1,1,2,2-tetrafluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of 1,1,2,2-tetrafluoroethanol. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and yield is also common. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize the production efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2-Tetrafluoroethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different hydroxy derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives with reduced aromatic rings.

    Substitution: Various substituted phenolic compounds depending on the electrophile used.

Scientific Research Applications

3-(1,1,2,2-Tetrafluoroethoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated ether group can impart desirable properties such as increased stability and lipophilicity.

    Biology: Investigated for its potential as a bioactive compound. The presence of fluorine atoms can enhance the biological activity and metabolic stability of the compound.

    Medicine: Explored for its potential use in drug development. Fluorinated phenols are often studied for their pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials. The compound’s unique properties can be advantageous in the development of high-performance materials.

Comparison with Similar Compounds

Similar Compounds

    3-(1,1,2,2-Tetrafluoroethoxy)aniline: Similar structure but with an amino group instead of a hydroxyl group.

    3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Contains a carboxylic acid group instead of a hydroxyl group.

    3-(1,1,2,2-Tetrafluoroethoxy)toluene: Features a methyl group on the aromatic ring.

Uniqueness

3-(1,1,2,2-Tetrafluoroethoxy)phenol is unique due to its combination of a phenol group with a tetrafluoroethoxy substituent. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and stability, which can be advantageous in various applications compared to its analogs.

Properties

IUPAC Name

3-(1,1,2,2-tetrafluoroethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-7(10)8(11,12)14-6-3-1-2-5(13)4-6/h1-4,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXGNBYVIMYKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380217
Record name 3-(1,1,2,2-tetrafluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53997-99-2
Record name 3-(1,1,2,2-tetrafluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53997-99-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.